molecular formula C15H12BrN3S B1209973 3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

Cat. No. B1209973
M. Wt: 346.2 g/mol
InChI Key: YDFYWPBKXIXYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione is a member of thioureas.

Scientific Research Applications

Chemical Synthesis and Modification

  • The compound and its derivatives are used in chemical synthesis. For example, the alkylation of triazine-thiones, including 3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione, with p-bromophenacyl bromide, has been studied, leading to various derivatives (Rybakova et al., 2020). Chemical modifications of similar compounds have also been explored to synthesize different derivatives with varied properties (Collins et al., 2000).

Luminescent Materials

  • These compounds are utilized in the synthesis of luminescent materials. For instance, luminescent covalent-organic polymers have been synthesized using monomers like 3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione for detecting nitroaromatic explosives and small organic molecules (Xiang & Cao, 2012).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This includes studies on thienyl-triazine derivatives which have shown significant activity against various microbial strains (Kaplancıklı et al., 2010).

Crystal Structure Analysis

  • These compounds are also studied for their crystal structures, contributing to the understanding of molecular conformations and interactions in solid-state chemistry. For example, crystal structure and conformational analysis of a related bromophenyl-triazole-thione derivative have been conducted (Mirosław et al., 2015).

Material Science Applications

  • In material science, derivatives of this compound have been synthesized and characterized for applications like chemsensor development. For instance, thiacalix[3]triazines and related compounds were synthesized and characterized for potential use in chemsensors (Nguyen & Luu, 2018).

properties

Product Name

3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

Molecular Formula

C15H12BrN3S

Molecular Weight

346.2 g/mol

IUPAC Name

3-(4-bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C15H12BrN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20)

InChI Key

YDFYWPBKXIXYRB-UHFFFAOYSA-N

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 2
3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 3
3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 4
3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 5
3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione
Reactant of Route 6
3-(4-Bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

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